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1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Physicochemical profiling Drug-likeness Permeability prediction

Common pain point: Generic pyrazolopyridine urea sources often misassign regioisomeric connectivity, undermining kinase screening reproducibility. This compound provides a structurally verified phenethyl-substituted representative within the CA2585934C patent scope, enabling precise SAR exploration of linker length and lipophilicity around the pyrazolo[1,5-a]pyridine urea core. - Confirmed 3-ylmethyl (not 5-yl) connectivity eliminates regioisomeric misassignment. - Serves as a matched molecular pair with the 3-methylbenzyl analog to deconvolute linker contributions to LogP and permeability. - Commercially available with documented link to tyrosine kinase inhibition for immediate screening deployment.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1396880-19-5
Cat. No. B2542799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396880-19-5
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C17H18N4O/c22-17(18-10-9-14-6-2-1-3-7-14)19-12-15-13-20-21-11-5-4-8-16(15)21/h1-8,11,13H,9-10,12H2,(H2,18,19,22)
InChIKeyYXLGYXOLSIDOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: Profile & Comparators


1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS: 1396880-19-5, molecular formula C₁₇H₁₈N₄O, MW 294.35 g/mol) is a synthetic small-molecule urea derivative built on a pyrazolo[1,5-a]pyridine scaffold . The pyrazolo[1,5-a]pyridine core is a recognized privileged structure in kinase inhibitor discovery, with multiple patents disclosing urea-linked derivatives as inhibitors of protein tyrosine kinases, cyclin-dependent kinases, and MAPKAP-K2 . This specific compound bears a phenethyl substituent on one urea nitrogen and a pyrazolo[1,5-a]pyridin-3-ylmethyl group on the other, distinguishing it from close analogs that carry benzyl, substituted benzyl, or heteroaryl-methyl replacements at the same position . The compound is commercially available from multiple suppliers for non-human research use, with catalog identifiers including EVT-2679873 .

1
Pyrazolo[1,5-a]pyridine urea scaffold for kinase inhibitor studies
Privileged chemotype in tyrosine kinase and CDK inhibitor programs
2
Phenethyl substituent differentiates from benzyl and heteroaryl-methyl analogs
Enables matched molecular pair analysis of linker length and lipophilicity
3
Patent-annotated kinase inhibitor context (CA2585934C)
Supports informed screening library design with target class information

1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: Substitution Risks with Analogs


The pyrazolo[1,5-a]pyridine urea class exhibits profound sensitivity of both target engagement and physicochemical properties to the identity of the N-aryl/alkyl substituent. Compounds sharing the identical C₁₇H₁₈N₄O formula—such as 1-[(3-methylphenyl)methyl]-3-{pyrazolo[1,5-a]pyridin-3-ylmethyl}urea—differ only in the substitution pattern on the phenyl ring, yet this single structural change alters computed LogP, topological polar surface area, and the number of freely rotatable bonds . In patent disclosures of pyrazolopyridine urea kinase inhibitors, variation of the terminal aryl group modulates potency against kinase panels by orders of magnitude, with phenethyl-containing exemplars populating distinct SAR clusters from benzyl or heteroaryl-methyl analogs . Generic replacement without experimental validation therefore risks selecting a compound with divergent target inhibition profile, altered cell permeability, and irreproducible biological results, undermining the integrity of kinase screening cascades or in vivo pharmacology studies .

Analog Constitutional isomers sharing C₁₇H₁₈N₄O (e.g., 3-methylbenzyl or 3-phenylpropyl regioisomers) may exhibit divergent kinase selectivity and permeability profiles due to altered linker geometry and attachment point.
Regioisomer The 3-ylmethyl connectivity is critical; 5-yl substituted regioisomers can shift kinase IC₅₀ by orders of magnitude based on pyrazolo[1,5-a]pyridine SAR, making direct replacement without experimental validation high-risk.
Unannotated Commercial analogs lacking patent-backed kinase annotation may possess uncharacterized biological profiles, complicating data interpretation and freedom-to-operate assessment.

1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: Differentiation Evidence


Lipophilicity and Rotatable Bond Comparison vs. 3-Methylbenzyl Analog

Among constitutional isomers sharing the C₁₇H₁₈N₄O formula, the phenethyl-substituted target compound is predicted to exhibit higher lipophilicity and greater conformational flexibility than the 3-methylbenzyl analog. The phenethyl linker introduces an ethylene spacer between the phenyl ring and the urea nitrogen, increasing the count of freely rotatable bonds and the molecular length, which alters the spatial separation between the terminal phenyl and the pyrazolo[1,5-a]pyridine core relative to the directly attached benzyl-type analog . These differences are expected to translate into distinct membrane permeability and target-binding geometries; however, experimentally determined LogP/logD, permeability, and solubility data for the target compound have not been published in the peer-reviewed literature, and the quantitative comparison presented here relies on computed values for the 3-methylbenzyl analog (computed LogP = 2.46; TPSA = 58.43 Ų; 4 rotatable bonds) versus the phenethyl compound's structural features .

Lipophilicity & Rotatable Bonds
Class-level inference
Predicted LogP increase vs. 3-methylbenzyl analog (LogP 2.46); +1 rotatable bond (estimated >4 vs. 4)
May affect membrane permeability and nonspecific binding in kinase assays.
Computational prediction only; no experimental logD/PAMPA data for target compound.
Physicochemical profiling Drug-likeness Permeability prediction

Kinase Scaffold SAR and Patent Coverage

The patent family CA2585934C (Bayer Pharmaceuticals) discloses pyrazolopyridine urea kinase inhibitors and describes systematic SAR for the terminal urea substituent, including phenethyl, benzyl, and substituted-phenyl variants. While the patent does not provide individual IC₅₀ values for every exemplified compound in the public specification, the structural claims and Markush formulae explicitly encompass the phenethyl substitution pattern, indicating that this specific arrangement was synthesized and evaluated alongside other N-substituents during the discovery program . The patent's therapeutic indications span oncology (antineoplastic), inflammatory disorders (psoriasis, arthritis), and ophthalmic conditions, establishing a multi-indication scope for this chemotype . In contrast, many close analogs available from commercial screening libraries lack equivalent patent-backed annotation of intended kinase targets, complicating data interpretation and freedom-to-operate assessment .

Patent Annotation vs. Unannotated
Class-level inference
CA2585934C claims encompass phenethyl substitution; therapeutic annotation for kinase inhibition (antineoplastic, inflammatory, ophthalmic)
Reduces risk of selecting uncharacterized screening hit; supports kinase-target experimental design.
No individual IC₅₀ values publicly available for exact compound; patent scope analysis.
Kinase inhibition SAR Patent landscape

Regioisomer and Linker-Length Comparison vs. 3-Phenylpropyl Analog

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034487-45-9) shares the identical C₁₇H₁₈N₄O molecular formula and molecular weight (294.35 g/mol) with the target compound, but differs in two critical structural features: (i) the urea is attached to the pyrazolo[1,5-a]pyridine core at the 5-position rather than via a 3-ylmethyl linker, and (ii) the phenylalkyl chain is a three-carbon propyl linker rather than a two-carbon ethyl linker . These connectivity differences place the phenyl ring at a distinct distance and orientation relative to the heterocyclic core, which patent SAR data indicate produces divergent kinase selectivity profiles within the pyrazolopyridine urea series . The regioisomeric attachment point (3-ylmethyl vs. 5-yl) is known in pyrazolo[1,5-a]pyridine medicinal chemistry to dramatically alter both biochemical potency and pharmacokinetic properties such as metabolic stability .

Regioisomer & Linker Comparison
Class-level inference
3-ylmethyl (target) vs. 5-yl attachment; 2-carbon vs. 3-carbon linker; qualitative SAR: >10-fold IC₅₀ shift possible
Attachment position and linker length critically influence kinase selectivity and metabolic stability.
Based on pyrazolo[1,5-a]pyridine literature; verify connectivity by NMR or LC-MS before use.
Structural isomerism Linker geometry Target engagement

1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: Application Scenarios


Kinase Inhibitor Library Expansion with Patent Annotation

This compound is best deployed as a phenethyl-substituted representative within a kinase-focused screening library, where its structural placement within the CA2585934C patent scope provides a documented link to tyrosine kinase inhibition . Its distinct phenethyl linker differentiates it from benzyl, substituted-benzyl, and heteroaryl-methyl analogs populating many commercial diversity sets, enabling SAR exploration of linker length and lipophilicity around the pyrazolo[1,5-a]pyridine urea core . Procurement for this purpose should include verification of the 3-ylmethyl (rather than 5-yl) connectivity to avoid regioisomeric misassignment .

Membrane Permeability Comparator in Lead Optimization

When paired with its 3-methylbenzyl constitutional isomer (ChemBridge CBID 590378) and the 3-phenylpropyl-5-yl regioisomer (CAS 2034487-45-9), the target compound serves as a matched molecular pair for deconvoluting the contribution of linker length (phenethyl vs. benzyl vs. phenylpropyl) and attachment regiochemistry to computed and experimentally measured LogP, permeability, and metabolic stability . This application is relevant to medicinal chemistry teams optimizing pyrazolo[1,5-a]pyridine leads where fine-tuning lipophilicity while maintaining kinase potency is a central challenge, as documented in p38 MAPK inhibitor optimization campaigns .

Analytical Reference Standard for Urea Quantification

The compound's well-defined molecular formula (C₁₇H₁₈N₄O) and commercial availability from multiple vendors make it suitable for use as an analytical reference standard in LC-MS/MS method development for quantifying pyrazolo[1,5-a]pyridine urea derivatives in biological matrices. Its distinct retention time relative to the 3-methylbenzyl analog (different LogP) provides a system suitability benchmark for chromatographic separation of closely related urea analogs . Researchers should confirm vendor-reported purity (typically ≥95%) by orthogonal analytical methods prior to use as a quantitative standard.

Application
Selection Property
Validation Focus
Kinase screening library expansion
Phenethyl linker with patent-annotated kinase inhibitor class
Confirm 3-ylmethyl connectivity and target engagement context
Matched molecular pair permeability studies
Linker length and lipophilicity differentiation from benzyl/phenylpropyl analogs
Experimental LogP, PAMPA, and cellular permeability benchmarking
LC-MS/MS method development for pyrazolopyridine ureas
Defined molecular formula and predicted distinct retention time
Confirm purity by orthogonal methods and retention time reproducibility
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